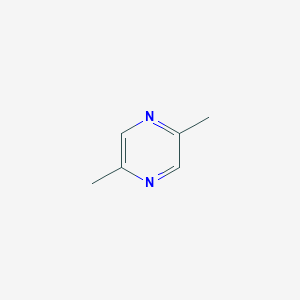

2,5-Dimethylpyrazine

描述

This compound has been reported in Streptomyces antioxidans, Zea mays, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

属性

IUPAC Name |

2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZUOKDVTBMCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047652 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-1.000 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-32-0 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99Y0MUY1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Ubiquitous Nutty and Roasted Notes: A Technical Guide to 2,5-Dimethylpyrazine in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine is a naturally occurring volatile organic compound that plays a pivotal role in the desirable aroma profiles of a wide array of cooked and fermented foods.[1][2] Characterized by its potent nutty, roasted, and cocoa-like scent, this alkylpyrazine is a key product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.[1][3][4] Its presence is often considered an indicator of a robust and appealing flavor profile in products such as coffee, cocoa, roasted nuts, and cooked meats.[5][6] This technical guide provides an in-depth overview of the natural occurrence of this compound in various foodstuffs, detailed experimental protocols for its analysis, and a visualization of its primary formation pathway.

Quantitative Occurrence of this compound in Foods

The concentration of this compound can vary significantly depending on the food matrix, processing conditions (such as time and temperature), and the specific precursors available for the Maillard reaction.[7] The following tables summarize the quantitative data on the occurrence of this compound in several key food categories.

Table 1: Concentration of this compound in Cocoa and Chocolate Products

| Food Product | Concentration Range (mg/kg) | Reference |

| Cocoa and Chocolate | 1.99 - 10.18 | [8] |

| Unroasted Cocoa Beans | Not typically detected | [7] |

| Roasted Cocoa Beans | Varies with roasting conditions | [7] |

| Pod-stored Fermented Cocoa Beans | 154.8 (µ g/100g ) | [9] |

Table 2: Concentration of this compound in Coffee

| Food Product | Notes | Reference |

| Roasted Coffee | This compound is a significant pyrazine, following 2-methylpyrazine and 2,6-dimethylpyrazine in abundance. | [4][10] |

| Turkish Coffee Brews | Found in abundance, with concentrations varying with brewing method. | [11] |

| Conilon Coffee Beans | A major pyrazine compound identified. | [12] |

Table 3: Concentration of this compound in Meat Products

| Food Product | Cooking Conditions | Concentration | Reference |

| Barbecued Beef Patties | Standard Barbecuing | Most abundant pyrazine | [13] |

| Grilled Beef and Lamb | Grilling | Markedly increases with heat | [5] |

Formation Pathway: The Maillard Reaction

The primary mechanism for the formation of this compound in food is the Maillard reaction.[1][3][4] This non-enzymatic browning reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[6] Through a series of complex steps including Amadori rearrangement, enolization, and Strecker degradation, key intermediates such as α-aminoketones are formed. The self-condensation of two molecules of an α-aminoketone, specifically aminoacetone in the case of this compound, leads to the formation of the stable aromatic pyrazine ring.

References

- 1. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

2,5-Dimethylpyrazine: An In-depth Technical Guide to a Key Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a volatile heterocyclic organic compound that plays a pivotal role in the sensory experience of a wide array of thermally processed foods.[1][2] As a member of the alkylpyrazine family, it is renowned for imparting characteristic roasted, nutty, and cocoa-like aromas.[1][2] The formation of 2,5-DMP is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[1] It is also synthesized by various microorganisms. Given its potent and desirable flavor profile, 2,5-DMP is a significant compound for the food and fragrance industries and serves as a key target for analysis in quality control and flavor development. This technical guide provides a comprehensive overview of the formation, sensory properties, analytical methodologies, and perceptual pathways of this compound.

Physicochemical and Sensory Properties

This compound is characterized by its powerful and diffusive roasted aroma. Its sensory perception is highly dependent on its concentration and the food matrix in which it is present.

Quantitative Sensory Data

The following table summarizes the key quantitative sensory and physicochemical data for this compound.

| Parameter | Value | Medium | Reference |

| Odor Detection Threshold | 800 ppb | Water | [3] |

| Odor Description | Chocolate, roasted nuts, earthy | - | [3] |

| Taste Description | Chocolate-peanut taste | - | [3] |

| Molecular Formula | C₆H₈N₂ | - | |

| Molecular Weight | 108.14 g/mol | - | |

| CAS Number | 123-32-0 | - |

Occurrence in Food Products

This compound is a naturally occurring compound in numerous food items, where its concentration contributes significantly to the overall flavor profile.

| Food Product | Concentration Range | Reference |

| Roasted Coffee | Present (major pyrazine) | [4][5] |

| Cocoa Beans/Products | 1.99–10.18 mg/kg | [6] |

| Roasted Peanuts | Present (major pyrazine) | |

| Fried Skipjack Tuna | Present (key volatile) | [7] |

| Roasted Malt | Present | |

| Wheat Bread | Present | [8] |

| Beer | Present | |

| Potato Chips | Present | |

| Roasted Beef | Present |

Formation Pathways

The primary route for the formation of this compound in food is the Maillard reaction. Microbial biosynthesis is another significant pathway.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between an amino acid and a reducing sugar, typically under thermal processing. The formation of this compound from the Maillard reaction involves the condensation of two α-aminoketone molecules, which are formed from the Strecker degradation of amino acids.

Microbial Biosynthesis

Certain microorganisms, including species of Bacillus, are capable of producing this compound. This biosynthesis pathway often involves the metabolism of amino acids, such as L-threonine.

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique.

General HS-SPME-GC-MS Protocol for this compound Analysis

This protocol is a general guideline and may require optimization depending on the specific food matrix.

1. Sample Preparation:

-

For liquid samples (e.g., coffee, beer): Place a known volume (e.g., 5 mL) into a headspace vial.

-

For solid samples (e.g., cocoa powder, ground roasted nuts): Weigh a specific amount (e.g., 1-2 g) into a headspace vial and add a known volume of saturated NaCl solution to aid the release of volatiles.

-

Add an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of pyrazines.[9]

-

Equilibration: Incubate the sealed vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.[10]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.[10]

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes onto the analytical column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Oven Temperature Program: A suitable temperature program is employed to separate the volatile compounds. For example: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and the internal standard for enhanced sensitivity.

-

Signaling Pathways of Perception

The perception of this compound is primarily an olfactory event, mediated by specific olfactory receptors in the nasal cavity.

Olfactory Perception

Volatile pyrazines, including 2,5-DMP, are detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. Recent studies have identified specific human olfactory receptors, OR5K1 and OR2AG1, as being responsive to pyrazines.[11] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that results in the perception of its characteristic aroma.

Gustatory and Kokumi Perception

While pyrazines are primarily perceived through the sense of smell (orthonasally and retronasally), there is emerging research into the role of certain compounds in modulating taste perception, a concept known as "kokumi". Kokumi substances do not have a taste of their own but enhance the perception of sweet, salty, and umami tastes.[5][12] This effect is thought to be mediated by the calcium-sensing receptor (CaSR), a G-protein coupled receptor also found in taste bud cells.[5][12][13] While direct interaction of this compound with taste receptors has not been definitively established, its contribution to the overall flavor experience may involve complex interactions within the oral and nasal cavities that could modulate taste perception. Further research is needed to elucidate the precise mechanisms.

Conclusion

This compound is a cornerstone of flavor chemistry, contributing significantly to the desirable roasted and nutty notes in many foods. A thorough understanding of its formation pathways, sensory characteristics, and the mechanisms of its perception is crucial for food scientists and researchers. The analytical methods outlined in this guide provide a framework for the accurate quantification of this key flavor compound, enabling better quality control and the development of novel flavor profiles. Future research will likely further unravel the complex interplay between aroma compounds like 2,5-DMP and the gustatory system, providing deeper insights into the holistic experience of flavor.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Protein Degradation and Pyrazine Content Change during Cocoa Fermentation [rdzwxb.com]

- 7. scispace.com [scispace.com]

- 8. scielo.br [scielo.br]

- 9. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. en.humanmetabolome.com [en.humanmetabolome.com]

The Pivotal Role of 2,5-Dimethylpyrazine in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant process in various biological systems, gives rise to a plethora of compounds that define the sensory characteristics of thermally processed foods. Among these, pyrazines, and specifically 2,5-dimethylpyrazine, are paramount in contributing the desirable roasted, nutty, and cocoa-like aromas. This technical guide delves into the core of this compound's involvement in the Maillard reaction, providing a comprehensive overview of its formation, the factors influencing its yield, and detailed methodologies for its analysis. This document is intended to serve as a critical resource for researchers in food science, flavor chemistry, and drug development, offering insights into the complex interplay of precursors and reaction conditions that govern the generation of this key flavor compound.

Introduction

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions results in the formation of a wide array of molecules, including flavor compounds, aromatic substances, and colored polymers known as melanoidins. Alkylpyrazines are a crucial class of flavor compounds generated through this reaction, with this compound (2,5-DMP) being a prominent member.[2][3] Its characteristic nutty, roasted, and chocolate-like aroma makes it a significant contributor to the desirable flavor profiles of coffee, roasted nuts, cocoa, and baked goods.[4][5] Understanding the mechanisms of its formation and the factors that control its concentration is essential for optimizing food processing techniques and for the development of novel flavor profiles.

Formation of this compound

The formation of this compound in the Maillard reaction is a multi-step process primarily involving the condensation of α-aminoketones.[6] The key precursor for this compound is aminoacetone, which can be formed from the Strecker degradation of amino acids like threonine or through the reaction of α-dicarbonyl compounds (e.g., methylglyoxal) with amino acids.[7] Two molecules of aminoacetone then condense to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic this compound.[7]

While free amino acids are primary precursors, studies have shown that peptides, particularly those with lysine at the N-terminus, can also be significant contributors to pyrazine formation.[1][8][9] The reaction is also influenced by the type of reducing sugar, with pentoses generally being more reactive than hexoses.[10]

dot

Caption: Formation pathway of this compound.

Factors Influencing this compound Formation

The yield of this compound is significantly influenced by several factors, including temperature, pH, and the nature and concentration of the precursors.

Temperature

Temperature is a critical parameter in the Maillard reaction. The formation of this compound generally increases with rising temperature, with optimal formation often observed at temperatures above 100°C.[7][11] Kinetic studies have shown that the formation rate follows a first-order reaction model.[12]

| Temperature (°C) | Precursors | System | Key Findings | Reference |

| 140 | Lysine-containing dipeptides + Glucose | Model System | Optimal temperature for pyrazine formation in the studied model system. | [11] |

| 120-140 | Cocoa Beans | Real Food | Concentration of pyrazines increased with temperature. | [13] |

| 180 | Glycine + Glucose | Model System | More volatile compounds, including pyrazines, are produced at 180°C compared to 120°C. | [11] |

pH

The pH of the reaction medium plays a crucial role in the Maillard reaction. Weakly alkaline conditions (pH 7-10) generally favor the formation of pyrazines.[14] At lower pH values, the amino groups of amino acids are protonated, reducing their nucleophilicity and thus slowing down the initial steps of the Maillard reaction.

| pH | Precursors | System | Key Findings | Reference |

| 9.0 | Rice bran protein hydrolysate + Fructose | Model System | Highest yield of pyrazines, including this compound. | [14] |

| 8.0 | Lysine-containing dipeptides + Glucose | Model System | Weakly alkaline conditions facilitated the formation of pyrazines. | [1] |

| < 7.0 | General Maillard Reaction | Review | The reaction is significantly slower at acidic pH. | [14] |

Precursors

The type and concentration of amino acids and reducing sugars significantly impact the formation of this compound. While the amino acid side chain is not directly incorporated into the this compound molecule, the type of amino acid can influence the overall reaction rate and the formation of other flavor compounds.[2] Peptides have been shown to be more effective precursors for pyrazine formation than free amino acids.[6][9]

| Precursor Type | Specific Precursors | System | Key Findings | Reference |

| Peptides | Lysine-containing dipeptides | Model System | Produced higher amounts of this compound compared to free amino acids. | [1][8] |

| Amino Acids | Alanine | Model System | Alanine, in combination with glucose, is a good precursor for this compound. | [15] |

| Sugars | Glucose, Methylglyoxal, Glyoxal | Model System | Glucose and methylglyoxal with dipeptides led to large amounts of this compound. | [9] |

Experimental Protocols

The analysis of this compound in complex matrices like food requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[16][17]

Maillard Reaction Model System Preparation

Objective: To generate this compound in a controlled laboratory setting to study the effects of various parameters.

Materials:

-

Amino acid (e.g., L-lysine) or peptide

-

Reducing sugar (e.g., D-glucose)

-

Phosphate buffer (pH 8.0)

-

Reaction vials (sealed)

-

Heating block or oven

Procedure:

-

Prepare solutions of the amino acid/peptide and reducing sugar in the phosphate buffer at desired concentrations.

-

Mix equal volumes of the amino acid/peptide and sugar solutions in a reaction vial.

-

Seal the vial tightly.

-

Heat the vial in a heating block or oven at a specific temperature (e.g., 140°C) for a defined period (e.g., 90 minutes).[1]

-

After heating, cool the vial to room temperature before analysis.

HS-SPME-GC-MS Analysis of this compound

Objective: To extract and quantify this compound from a sample.

Materials and Equipment:

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[16]

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

-

Headspace vials with septa

-

Heating and agitation unit for SPME

Procedure:

-

Sample Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial. For solid samples, grinding may be necessary.

-

Internal Standard: Add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.

-

Equilibration: Seal the vial and place it in the heating unit. Equilibrate the sample at a specific temperature (e.g., 45-80°C) for a set time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.[1][18]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) to adsorb the volatile compounds.[19]

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

-

GC Separation: The volatile compounds are separated on the GC column based on their boiling points and polarity. A typical oven temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 245°C).[19]

-

MS Detection and Quantification: The separated compounds are detected by the mass spectrometer. This compound is identified by its characteristic mass spectrum and retention time. Quantification is performed by comparing the peak area of this compound to that of the internal standard.

dot

Caption: HS-SPME-GC-MS experimental workflow.

Conclusion

This compound is a pivotal compound in the Maillard reaction, significantly shaping the desirable flavor profiles of a wide range of cooked foods. Its formation is a complex process governed by a delicate interplay of temperature, pH, and precursor availability. This guide provides a foundational understanding of these factors and offers detailed experimental protocols for the study and analysis of this important flavor molecule. For researchers in food science, this knowledge is instrumental in controlling and optimizing food processing to achieve desired sensory outcomes. For professionals in drug development, understanding the formation of such compounds in biological systems can provide insights into disease processes and potential therapeutic interventions. Continued research into the intricate pathways of the Maillard reaction will undoubtedly unveil further opportunities for innovation in both the food and pharmaceutical industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound this compound (FDB013954) - FooDB [foodb.ca]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides [biblio.ugent.be]

- 10. datapdf.com [datapdf.com]

- 11. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 16. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Olfactory Threshold of 2,5-Dimethylpyrazine in Water: A Technical Guide

This guide provides an in-depth analysis of the olfactory threshold of 2,5-dimethylpyrazine in water, tailored for researchers, scientists, and professionals in drug development. It covers quantitative data, detailed experimental methodologies, and the underlying biochemical signaling pathways.

Data Presentation: Quantitative Olfactory Threshold

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound in water, reported values exhibit some variability, which is common in sensory science due to differences in experimental methodologies and panelist sensitivity. The table below summarizes the available quantitative data.

| Compound | Chemical Formula | CAS Number | Odor Description | Olfactory Threshold in Water (ppb) | Reference |

| This compound | C₆H₈N₂ | 123-32-0 | Chocolate, roasted nuts, earthy | 800 | [1] |

| This compound | C₆H₈N₂ | 123-32-0 | Potato flavor | 1,000 (1 ppm) | |

| This compound | C₆H₈N₂ | 123-32-0 | Caramel, nutty, roasted | 35,000 (35 ppm) | [2] |

ppb: parts per billion

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a critical aspect of sensory analysis. The methodologies employed can be broadly categorized into sensory evaluation by human panelists and instrumental analysis.

Sensory Evaluation: The 3-Alternative Forced-Choice (3-AFC) Method

A widely accepted and robust method for determining detection thresholds is the 3-Alternative Forced-Choice (3-AFC) test, often performed in accordance with standards such as ASTM E679.[3][4][5]

Objective: To determine the lowest concentration of this compound in water that is detectably different from a blank sample.

Materials:

-

This compound (high purity)

-

Odor-free, purified water

-

Glass sniffing flasks with airtight lids

-

Precision micropipettes

-

A panel of trained sensory assessors (typically 15-20 individuals)

Procedure:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then diluted in odor-free water to create a primary aqueous stock solution.

-

Ascending Concentration Series: A series of dilutions is prepared from the primary stock solution, typically in geometric steps (e.g., a factor of 2 or 3).

-

Triangle Test Presentation: For each concentration level, three samples are presented to each panelist: two are blanks (odor-free water), and one contains the this compound dilution. The order of presentation is randomized.

-

Panelist Task: Each panelist is instructed to sniff the headspace of each flask and identify the "odd" sample.

-

Data Analysis: The number of correct identifications at each concentration is recorded. The group threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample, calculated using statistical methods such as psychometric functions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Dimethylpyrazine in Fermented Products

Abstract

This compound (2,5-DMP) is a volatile heterocyclic nitrogen compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas of many fermented foods. Its discovery and formation are of considerable interest in food science for flavor optimization and quality control. This technical guide provides a comprehensive overview of the primary formation pathways of 2,5-DMP in fermented products, quantitative data on its occurrence, and detailed experimental protocols for its analysis. The guide is intended for researchers and professionals in food science, biotechnology, and drug development who are interested in the microbial and chemical synthesis of flavor compounds.

Core Formation Pathways of this compound

The formation of this compound in food products is primarily attributed to two distinct mechanisms: microbial biosynthesis, particularly by bacteria of the Bacillus genus, and the Maillard reaction, which occurs during thermal processing.

Microbial Biosynthesis via L-Threonine Metabolism

The most well-documented biological pathway for 2,5-DMP synthesis involves the metabolism of L-threonine by microorganisms, most notably Bacillus subtilis and its variants like B. subtilis var. natto.[1][2][3] This pathway is crucial in the fermentation of products like natto (fermented soybeans) and cocoa.[2][4]

The synthesis begins with the enzymatic conversion of L-threonine.[5][6] The key enzyme, L-threonine-3-dehydrogenase (TDH), catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate.[1][7] This intermediate is unstable and undergoes spontaneous, non-enzymatic decarboxylation to form aminoacetone.[5] The pathway culminates in the condensation of two aminoacetone molecules, which, after dehydrogenation, yields this compound.[1]

A competing pathway involves the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA.[5] Research has shown that inactivating the gene responsible for KBL can significantly enhance the production of 2,5-DMP by increasing the availability of the L-2-amino-acetoacetate precursor.[1][5][7]

Caption: Microbial synthesis pathway of 2,5-DMP from L-Threonine.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning process, is a significant source of pyrazines in thermally processed foods like roasted cocoa beans.[8][9] It occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid.[9]

A critical step within the Maillard reaction is the Strecker degradation of amino acids.[10] This process involves the reaction of an amino acid with a dicarbonyl compound (formed from sugar degradation), leading to the formation of an α-aminoketone.[10] These aminoketones are key precursors that can self-condense or react with other intermediates to form a variety of substituted pyrazines, including this compound.[11] The specific amino acids and sugars present, along with reaction conditions like temperature, pH, and time, dictate the profile of pyrazines produced.[11]

Caption: Maillard reaction pathway leading to pyrazine formation.

Quantitative Occurrence of this compound

The concentration of 2,5-DMP varies significantly depending on the fermented product, the specific microorganisms involved, and the processing conditions. Below is a summary of reported concentrations in natto and cocoa products.

| Fermented Product | Matrix | Concentration Range | Reference(s) |

| Natto | Laboratory Culture (B. subtilis) | > 2 mg/L - 4.5 mg/L | [12] |

| Steamed Soybean (fermented) | LOQ: 1.6 µg/g | [3] | |

| Commercial Natto | "Considerable amount" | [13] | |

| Cocoa | Chocolate | 1.99 - 10.18 mg/kg | [14] |

| Pod-stored Fermented Beans | 154.8 µ g/100g | [4] | |

| Roasted Cocoa Beans | Present in high quantity | ||

| LOQ: Limit of Quantification |

Experimental Protocols for Analysis

The analysis of 2,5-DMP in complex food matrices requires robust and sensitive analytical methods. Key experimental stages include sample preparation, extraction, and instrumental analysis.

Sample Preparation and Extraction

Objective: To isolate volatile pyrazine compounds from the solid or liquid food matrix.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) [15]

-

Sample Homogenization: Weigh a representative amount of the sample (e.g., 1-5 g of homogenized natto or ground cocoa) into a 20 mL headspace vial.

-

Standard Addition: Add an appropriate internal standard (e.g., deuterated pyrazine) for accurate quantification.

-

Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) with agitation to allow volatile compounds to partition into the headspace.

-

Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: Immediately transfer the SPME fiber to the gas chromatograph's injection port for thermal desorption of the analytes onto the analytical column.

Caption: Workflow for 2,5-DMP analysis using HS-SPME-GC-MS.

Instrumental Analysis and Quantification

Objective: To separate, identify, and quantify 2,5-DMP.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [15]

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Implement a temperature gradient to separate volatile compounds. A typical program might be: hold at 80°C for 3 min, then ramp at 8°C/min to 180°C, and hold for 10 min.[15]

-

-

MS Detection:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Acquisition Mode: Operate in both full scan mode (e.g., m/z 40-500) for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. The target ion for 2,5-DMP is its molecular ion at m/z 108.

-

-

Identification: Confirm the identity of 2,5-DMP by comparing its retention time and mass spectrum with that of an authentic chemical standard and by matching against a spectral library (e.g., NIST).

-

Quantification: Construct a calibration curve using a series of standard solutions of 2,5-DMP with a fixed concentration of the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Pathway Elucidation using Isotope Tracers

Objective: To confirm the metabolic origin of 2,5-DMP.

Protocol: Stable Isotope Labeling Study [3][16]

-

Culture Preparation: Prepare a minimal culture medium for the microorganism of interest (e.g., B. natto).

-

Precursor Doping: In the experimental group, replace the standard precursor with a labeled version (e.g., 13C4,15N-L-threonine). Maintain a control group with the unlabeled precursor.

-

Fermentation: Inoculate both media with the microorganism and conduct fermentation under controlled conditions.

-

Analysis: At various time points, extract the pyrazines from the culture broth using the methods described above (e.g., HS-SPME).

-

LC-MS/MS or GC-MS Analysis: Analyze the extracts. The incorporation of the stable isotopes will result in a predictable mass shift in the resulting 2,5-DMP molecule (e.g., from m/z 109.08 to m/z 117.09 for a fully labeled molecule from two 13C3,15N1-aminoacetone units).[3] This mass shift provides definitive evidence that the labeled precursor was used in the synthesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of this compound and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Chemical profiles of methylpyrazines contained in commercially available natto] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Investigating the flavor compounds in the cocoa powder production process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ascendant Role of Pyrazine Scaffolds in Antimicrobial Drug Discovery: A Technical Guide

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities capable of combating resilient pathogens. Among the myriad of heterocyclic compounds, pyrazine derivatives have emerged as a promising class of antimicrobial agents, demonstrating a broad spectrum of activity against various bacterial and fungal strains. This technical guide offers an in-depth exploration of the antimicrobial properties of pyrazine derivatives, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details experimental methodologies, and visualizes pertinent biological and experimental workflows.

Quantitative Antimicrobial Activity of Pyrazine Derivatives

The antimicrobial efficacy of a compound is quantitatively expressed through its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of various pyrazine derivatives against a panel of clinically relevant microorganisms.

| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Staphylococcus aureus | 32 | [1] |

| Escherichia coli | 16 | [1] | ||

| Compound 1f | Escherichia coli | 16-32 | [1] | |

| Compound 1i | Escherichia coli | 16-32 | [1] | |

| Most tested compounds | Staphylococcus aureus | 32-256 | [1] | |

| Most tested compounds | Escherichia coli | 64-256 | [1] | |

| 3-Aminopyrazine-2-carboxamides | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | [2] |

| Alkyl derivative (7 carbons) (11) | Various bacteria | 250 µM | [2] | |

| Phenyl derivative (4-CF3) (20) | Staphylococcus aureus | 31.25 µM | [2] | |

| Methicillin-resistant S. aureus (MRSA) | 62.5 µM | [2] | ||

| Pyrazine-2-carboxylic Acid Derivatives | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Candida albicans | 3.125 | [3] |

| Escherichia coli | 50 | [3] | ||

| Staphylococcus aureus | 6.25 | [3] | ||

| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | Candida albicans | 3.125 | [3] | |

| Pseudomonas aeruginosa | 25 | [3] | ||

| Pyrido[2,3-b]pyrazine Derivatives | 2,3-dithione derivative (1) | Staphylococcus aureus | 0.078 mg/mL | [4] |

| Bacillus cereus | 0.078 mg/mL | [4] | ||

| Escherichia coli | 0.625 mg/mL | [4] | ||

| Salmonella typhi | 1.25 mg/mL | [4] | ||

| Pyrazine Carboxamides | Compound 5d | Extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) | 6.25 mg/mL | [5] |

Experimental Protocols

A clear and reproducible methodology is the cornerstone of scientific advancement. This section provides detailed protocols for key experiments cited in the evaluation of antimicrobial pyrazine derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1]

Materials:

-

Synthesized pyrazine derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control (e.g., Ampicillin)

-

Negative control (broth only)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from an agar plate.

-

Inoculate into a tube containing sterile saline or MHB.

-

Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (bacteria and a standard antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

-

In Vitro Cytotoxicity Assay

Evaluating the toxicity of antimicrobial compounds against mammalian cells is crucial to assess their potential for therapeutic use.[2][6][7]

Materials:

-

Human cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pyrazine derivatives

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based reagent (e.g., WST-1)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂).

-

Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazine derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Resazurin Assay: Add the resazurin-based reagent to each well and incubate. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

After incubation, if using the MTT assay, add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

-

Visualizing Mechanisms and Workflows

Understanding the mode of action of antimicrobial agents is pivotal for their development. While detailed signaling pathways for many novel pyrazine derivatives are still under investigation, proposed mechanisms often involve the disruption of essential bacterial processes.

One of the suggested mechanisms for the antibacterial action of some nitrogen-containing heterocycles, including pyrazine derivatives, is the inhibition of DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, and their inhibition leads to cell death. Another proposed mechanism is the destruction of the bacterial cell membrane structure.

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening antimicrobial compounds and a conceptual representation of a proposed mechanism of action.

Caption: General workflow for antimicrobial drug discovery with pyrazine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Volatile Organic Compound 2,5-Dimethylpyrazine (DMP), Covering its Physicochemical Properties, Synthesis, Biological Activities, and Relevant Experimental Protocols.

Introduction

This compound (DMP) is a volatile organic compound belonging to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. It is a significant contributor to the desirable aroma and flavor profiles of a wide variety of cooked and fermented foods, often described as nutty, roasted, earthy, and reminiscent of cocoa or coffee. Beyond its sensory characteristics, DMP has garnered increasing interest in the scientific community for its diverse biological activities and potential applications in the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates key data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further investigation into this multifaceted molecule.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a distinct roasted or nutty aroma. It is characterized by its six-membered ring structure containing two nitrogen atoms at positions 1 and 4, with methyl groups substituted at positions 2 and 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| CAS Number | 123-32-0 | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Roasted peanuts, coffee, earthy, nutty | |

| Boiling Point | 155 °C | |

| Melting Point | 15 °C | |

| Density | 0.99 g/mL at 25 °C | |

| Solubility | Good miscibility with ethanol and other organic solvents; limited water solubility. | |

| logP | 0.62 |

Natural Occurrence

DMP is a natural constituent of many food items, formed primarily through the Maillard reaction between amino acids and reducing sugars during thermal processing such as roasting, baking, and frying. It is also produced by microorganisms during fermentation. Foods rich in this compound include roasted coffee beans, cocoa products, baked goods, grilled meats, and toasted nuts.

Table 2: Natural Occurrence of this compound in Various Foods

| Food Item | Reference(s) |

| Roasted Coffee | |

| Cocoa and Chocolate | |

| Roasted Peanuts | |

| Baked Bread | |

| Grilled Beef | |

| Beer | |

| Potato Chips | |

| Fermented Soybeans |

Synthesis of this compound

Several chemical synthesis routes for this compound have been established. One common method involves the self-condensation of aminoacetone, followed by oxidation. Another approach is the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts. More recently, catalytic methods have been developed, for instance, using a catalyst for the gas-solid catalytic synthesis from isopropanolamine. A one-step synthesis method has also been reported involving the reaction of an aldehyde compound and propargylamine in the presence of a gold-based catalyst, which is described as being green and environmentally friendly as it only eliminates water molecules.

Microbial fermentation is an alternative and environmentally friendly route to produce this compound. The biosynthesis of 2,5-DMP in microorganisms like Bacillus subtilis has been shown to start from L-threonine. This pathway involves an enzymatic reaction catalyzed by L-threonine-3-dehydrogenase (TDH) and subsequent non-enzymatic reactions. Metabolic engineering strategies in microorganisms such as Escherichia coli have been employed to enhance the production of 2,5-DMP by overexpressing key enzymes like L-threonine dehydrogenase and NADH oxidase, and by knocking out competing metabolic pathways.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that are of interest to researchers in drug development.

Antimicrobial Activity

DMP has demonstrated antimicrobial properties against various bacteria and fungi. It has been shown to inhibit the growth of E. coli and the soil-borne plant pathogenic bacterium Ralstonia solanacearum. Furthermore, it has shown efficacy against the oomycete Phytophthora capsici. The antimicrobial mechanism is thought to involve interactions with the microbial cell membrane.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated its ability to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and suppressing angiogenesis, the formation of new blood vessels that tumors need to grow. While the precise molecular mechanisms are still under investigation, the induction of apoptosis appears to be a key component of its anticancer activity.

Other Biological Effects

This compound has also been reported to have other physiological effects. For instance, it has been shown to inhibit the onset of puberty and reduce uterine weight in rats, suggesting a potential interaction with the endocrine system. It has also been found to have an inhibitory action on uterine hypercontraction.

Toxicology and Safety

The safety of this compound has been evaluated by various regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that its use as a food flavoring agent is of "no safety concern" at current estimated intake levels.

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Reference(s) |

| Oral LD₅₀ | 1020 mg/kg | Rat | |

| Genotoxicity | No genotoxic potential indicated at gene or chromosome level for pyrazine derivatives. | - | |

| Inhalation Toxicity | May cause respiratory tract irritation. | - | |

| Skin Irritation | May cause skin irritation. | - | |

| Eye Irritation | May cause eye irritation. | - |

While generally considered safe as a food additive, high concentrations may cause irritation. In vitro studies on e-liquid flavorings found that this compound could alter airway epithelial cell physiological responses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Analysis of this compound in Food Matrices

Method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Sample Preparation:

-

Homogenize the solid food sample if necessary.

-

Weigh a specific amount of the sample (e.g., 1-5 g) into a headspace vial.

-

For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the vial.

-

Add a saturated solution of sodium chloride to the aqueous samples to increase the volatility of the analytes.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard.

-

Seal the vial tightly with a PTFE-faced silicone septum.

HS-SPME Procedure:

-

Place the vial in a heating block or the autosampler's incubation chamber at a specific temperature (e.g., 60-80 °C) for a defined equilibration time (e.g., 15-30 minutes).

-

Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a specific extraction time (e.g., 20-40 minutes) at a controlled temperature.

-

Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 230 °C, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Assessment of Antimicrobial Activity

Method: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the DMP stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without DMP) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Evaluation of Cytotoxicity

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways in Biological Activity

While the specific signaling pathways directly modulated by this compound are still an active area of research, studies on structurally similar pyrazines, such as tetramethylpyrazine, provide valuable insights into its potential mechanisms of action, particularly in the context of its anticancer effects.

Putative Apoptosis Signaling Pathway

Based on evidence from related compounds, this compound may induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

2,5-Dimethylpyrazine structural formula and isomers

An In-depth Technical Guide to 2,5-Dimethylpyrazine: Structural Elucidation and Isomeric Landscape

Introduction

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. These compounds and their alkylated derivatives are of significant interest in the pharmaceutical, food, and flavor industries. This compound, in particular, is a key flavoring agent found in a variety of cooked and roasted foods, such as coffee, peanuts, and meat, arising from the Maillard reaction. It also serves as an important intermediate in the synthesis of pharmaceuticals, including drugs for treating type II diabetes. This guide provides a comprehensive overview of the structural formula of this compound, its isomers, physicochemical properties, synthesis protocols, and analytical methodologies.

Structural Formula and Isomerism

This compound has the chemical formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . The core structure consists of a pyrazine ring with two methyl groups substituted at the 2nd and 5th positions.

The isomers of dimethylpyrazine are positional isomers, differing in the location of the two methyl groups on the pyrazine ring. The primary isomers are 2,3-dimethylpyrazine and 2,6-dimethylpyrazine.

Structural Diagrams

Below are the structural representations of this compound and its common isomers.

Caption: Structure of this compound.

Caption: Structures of 2,3- and 2,6-Dimethylpyrazine.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in the table below.

| Property | This compound | Reference |

| CAS Number | 123-32-0 | |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | |

| Melting Point | 15 °C | |

| Boiling Point | 155 °C | |

| Density | 0.99 g/cm³ | |

| Solubility | Soluble in water and organic solvents | |

| IUPAC Name | This compound |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Values for this compound | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.51 (s, 6H), 8.28 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 21.5, 142.8, 150.9 | |

| Mass Spectrum (m/z) | 108 (M+), 42, 81, 40, 39 |

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory synthesis involves the self-condensation of aminoacetone followed by oxidation.

Protocol:

-

Preparation of Aminoacetone: Aminoacetone is typically generated in situ from its hydrochloride salt.

-

Self-Condensation: Two molecules of aminoacetone undergo spontaneous dimerization and dehydration to form 3,6-dihydro-2,5-dimethylpyrazine. This reaction is pH-dependent.

-

Oxidation: The dihydro intermediate is readily oxidized to this compound. This can be achieved using an oxidizing agent such as mercury chloride or simply by exposure to air.

Another method involves the reaction of acrolein with ammonia in the presence of ammonium salts and glycerol upon heating.

Biosynthesis of this compound

Microbial synthesis is an increasingly attractive alternative to chemical methods. Bacillus subtilis and engineered Escherichia coli have been shown to produce this compound from L-threonine.

Protocol for Biosynthesis using E. coli:

-

Strain Engineering: An E. coli strain is metabolically engineered to overexpress key enzymes in the L-threonine degradation pathway. This includes L-threonine dehydrogenase (TDH) and aminoacetone oxidase (AAO).

-

Culture Conditions: The engineered strain is cultured in a suitable fermentation medium containing L-threonine as the primary substrate.

-

Reaction: L-threonine is converted to 2-amino-3-ketobutyrate by TDH. This intermediate is unstable and decarboxylates to aminoacetone.

-

Conversion to 2,5-DMP: Aminoacetone is then converted to 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to this compound.

-

Extraction and Purification: The product is extracted from the fermentation broth using organic solvents and purified by distillation or chromatography.

Caption: Biosynthetic pathway of 2,5-DMP from L-threonine.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like dimethylpyrazines in complex mixtures.

Protocol:

-

Sample Preparation: For solid samples (e.g., roasted peanuts), volatile compounds can be extracted using headspace solid-phase microextraction (HS-SPME). Liquid samples (e.g., peanut oil) can be directly analyzed or diluted with a suitable solvent.

-

Gas Chromatography: The extracted volatiles are injected into a GC system equipped with a capillary column (e.g., DB-WAX or DB-5MS). The oven temperature is programmed to separate the compounds based on their boiling points and polarity.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a molecular fingerprint of the compound.

-

Identification: The obtained mass spectrum is compared with a library of known spectra (e.g., NIST) for positive identification. Retention indices can also be used for confirmation.

Caption: GC-MS workflow for pyrazine analysis.

Conclusion

This compound and its isomers are fundamentally important molecules with wide-ranging applications. A thorough understanding of their structure, properties, and synthesis is crucial for professionals in drug development and food science. The protocols and data presented in this guide offer a detailed technical resource for the study and application of these versatile compounds. Advances in metabolic engineering continue to provide more sustainable and efficient methods for their production, highlighting the ongoing relevance of pyrazine chemistry.

The Safety and Toxicity Profile of 2,5-Dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract